molecular formula C11H9BrFN B13607739 4-Bromo-8-ethyl-6-fluoroquinoline

4-Bromo-8-ethyl-6-fluoroquinoline

Cat. No.: B13607739
M. Wt: 254.10 g/mol
InChI Key: WICDTCBTLUMUTO-UHFFFAOYSA-N
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Description

4-Bromo-8-ethyl-6-fluoroquinoline is a fluorinated quinoline derivative Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-ethyl-6-fluoroquinoline typically involves the cyclization of appropriate aniline derivatives with suitable reagents. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-8-ethyl-6-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate, along with ligands like triphenylphosphine, are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are typical choices.

Major Products Formed:

    Nucleophilic Substitution: Substituted quinoline derivatives.

    Cross-Coupling Reactions: Biaryl or heteroaryl derivatives.

    Oxidation and Reduction: Oxidized or reduced quinoline derivatives.

Scientific Research Applications

4-Bromo-8-ethyl-6-fluoroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-8-ethyl-6-fluoroquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The presence of fluorine enhances its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

  • 4-Bromo-6-fluoroquinoline
  • 8-Bromo-6-fluoroquinoline
  • 6-Bromo-8-fluoroquinoline

Comparison: 4-Bromo-8-ethyl-6-fluoroquinoline is unique due to the presence of the ethyl group at the 8-position, which can influence its chemical reactivity and biological activity. The combination of bromine, ethyl, and fluorine substituents provides a distinct profile compared to other similar compounds .

Properties

Molecular Formula

C11H9BrFN

Molecular Weight

254.10 g/mol

IUPAC Name

4-bromo-8-ethyl-6-fluoroquinoline

InChI

InChI=1S/C11H9BrFN/c1-2-7-5-8(13)6-9-10(12)3-4-14-11(7)9/h3-6H,2H2,1H3

InChI Key

WICDTCBTLUMUTO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC2=C(C=CN=C12)Br)F

Origin of Product

United States

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